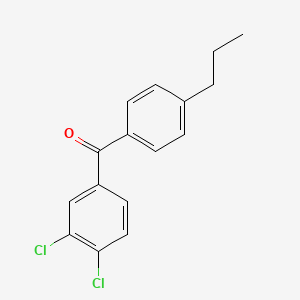

3,4-Dichloro-4'-n-propylbenzophenone

説明

3,4-Dichloro-4'-n-propylbenzophenone (CAS: Discontinued per ) is a halogenated benzophenone derivative with a molecular formula C₁₆H₁₄Cl₂O. It features two chlorine atoms at the 3- and 4-positions of one benzene ring and an n-propyl group at the 4'-position of the second ring. This compound has demonstrated notable antifungal activity against Fusarium oxysporum, a phytopathogen responsible for crop diseases, as part of a bioactive fraction isolated from Trichoderma harzianum . Its efficacy is attributed to the synergistic effects of chlorine atoms (enhancing electrophilicity and membrane penetration) and the n-propyl group (contributing to lipophilicity). Al-Ghorbani et al.

特性

IUPAC Name |

(3,4-dichlorophenyl)-(4-propylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O/c1-2-3-11-4-6-12(7-5-11)16(19)13-8-9-14(17)15(18)10-13/h4-10H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOMLNZLMSYKDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374224 | |

| Record name | 3,4-Dichloro-4'-n-propylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844885-29-6 | |

| Record name | 3,4-Dichloro-4'-n-propylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

3,4-Dichloro-4'-n-propylbenzophenone (CAS No. 2758221) is an organic compound characterized by its molecular formula and a molecular weight of approximately 293.19 g/mol. This compound has garnered attention in the fields of chemistry and biology due to its potential applications as a biochemical probe and its various biological activities.

The biological activity of 3,4-Dichloro-4'-n-propylbenzophenone is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of chlorine atoms and the propyl group enhances its lipophilicity, allowing for better incorporation into lipid membranes and hydrophobic pockets of proteins. This structural configuration contributes to its potential as an enzyme inhibitor, affecting various biochemical pathways.

Enzyme Inhibition

Research indicates that 3,4-Dichloro-4'-n-propylbenzophenone may act as an inhibitor of certain enzymes involved in metabolic processes. For example, studies have shown that compounds with similar structures can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and the detoxification processes in the liver. The inhibition of these enzymes can lead to altered pharmacokinetics of co-administered drugs, making it a compound of interest in pharmacological research.

Toxicological Profile

The safety and toxicity profile of 3,4-Dichloro-4'-n-propylbenzophenone has been evaluated in various studies. Data from PubChem indicates that while the compound exhibits biological activity, it is essential to consider its potential toxic effects when used in experimental settings . The compound's chlorinated structure may contribute to cytotoxicity, necessitating careful handling and consideration in therapeutic applications.

Case Study 1: Enzyme Interaction Studies

In a study examining the interaction between chlorinated benzophenones and cytochrome P450 enzymes, researchers found that 3,4-Dichloro-4'-n-propylbenzophenone exhibited significant inhibition of CYP2B6. This finding suggests that the compound may alter the metabolism of various drugs processed by this enzyme .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of benzophenone derivatives, including 3,4-Dichloro-4'-n-propylbenzophenone. The results indicated that this compound displayed moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, highlighting its potential as a lead compound for developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3,4-Dichloro-4'-n-propylbenzophenone, a comparative analysis with structurally similar compounds is beneficial:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Benzophenone | Lacks halogen substitutions | Minimal biological activity |

| 3-Chloro-4'-n-propylbenzophenone | Contains one chlorine atom | Moderate enzyme inhibition |

| 3,5-Dichloro-4'-n-propylbenzophenone | Contains two chlorine atoms | Enhanced enzyme inhibition |

| 3,4-Dichloro-4'-n-propylbenzophenone | Contains two chlorine atoms and a propyl group | Significant enzyme inhibition; moderate antimicrobial activity |

This table illustrates how the substitution pattern affects biological activity and highlights the importance of specific functional groups in modulating interactions with biological targets.

科学的研究の応用

Chemical Properties and Structure

DCBP is characterized by its molecular formula and has a notable structure that includes two chlorine atoms and a propyl group attached to the benzophenone backbone. This configuration enhances its photostability and UV absorption capabilities, which are critical in many of its applications.

Photostabilizers in Polymer Science

One of the primary applications of DCBP is as a photostabilizer for polymeric materials. It functions by absorbing harmful UV radiation, thereby preventing degradation of polymers used in outdoor applications.

- Mechanism : DCBP absorbs UV light and dissipates the energy as heat, reducing the risk of photodegradation.

- Case Study : A patent describes formulations that incorporate DCBP alongside other stabilizers to enhance the longevity of plastic materials exposed to sunlight .

| Property | Value |

|---|---|

| UV Absorption Range | 290-400 nm |

| Thermal Stability | High |

| Compatibility | Various polymers |

UV Absorbers in Coatings

DCBP is also utilized as a UV absorber in coatings, particularly in paints and varnishes. Its ability to protect underlying substrates from UV damage makes it valuable in industrial applications.

- Application Example : In automotive coatings, DCBP is added to formulations to enhance durability against sun exposure, thereby maintaining color and gloss over time .

Pharmaceutical Applications

Research indicates potential pharmaceutical applications for DCBP derivatives, particularly in drug formulation where UV stability is crucial.

Synthesis and Methodology

DCBP can be synthesized through various chemical pathways, often involving chlorination reactions followed by Friedel-Crafts acylation. The synthesis methods are critical for ensuring high purity and yield for its intended applications.

| Synthesis Method | Key Steps |

|---|---|

| Friedel-Crafts Acylation | Reaction with acyl chloride under Lewis acid |

| Chlorination | Introduction of chlorine using Cl2 or SOCl2 |

Environmental Considerations

While DCBP serves beneficial roles in industrial applications, its environmental impact must be assessed. Research into its biodegradability and potential toxicity is ongoing, with an emphasis on developing safer alternatives that do not compromise performance.

類似化合物との比較

Comparative Analysis with Structural Analogs

Structural Variations and Bioactivity

The following table summarizes key structural analogs, their substituents, and reported bioactivities:

Key Findings

Impact of Halogen Substituents

- Chlorine Position: The 3,4-dichloro configuration in 3,4-Dichloro-4'-n-propylbenzophenone enhances antifungal activity compared to mono-chlorinated analogs (e.g., 3-Chloro-4'-n-pentylbenzophenone) due to increased electrophilicity and steric hindrance .

Role of Alkyl Chains

- The n-propyl group balances lipophilicity and steric bulk, optimizing membrane interaction in antifungal activity. Longer chains (e.g., n-pentyl in 3-Chloro-4'-n-pentylbenzophenone) may reduce solubility, limiting bioactivity .

Functional Group Modifications

- Thioether vs.

- Hydroxyl Group: 4-Dichloro-4'-hydroxybenzophenone’s hydroxyl group improves water solubility but may reduce antifungal efficacy due to hydrogen bonding with water over target biomolecules .

Core Structure Differences

- Diphenyl Ethers (Nitrofen): Unlike benzophenones, diphenyl ethers like Nitrofen exhibit herbicidal activity but are associated with endocrine disruption (thyroid dysfunction in rodents), highlighting the importance of the benzophenone core for selective antifungal action .

Physical and Commercial Considerations

- Thermal Stability: Benzophenones with chlorine substituents, including 3,4-Dichloro-4'-n-propylbenzophenone, demonstrate high thermal stability, as seen in analogous compounds undergoing phase changes (melting/evaporation) without decomposition .

- Commercial Status: Discontinuation of 3,4-Dichloro-4'-n-propylbenzophenone () may reflect challenges in synthesis, regulatory constraints, or market prioritization of alternatives with better efficacy-toxicity profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。